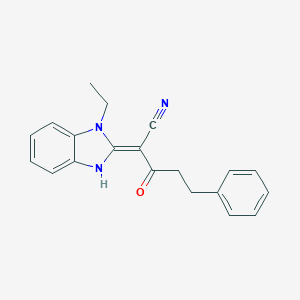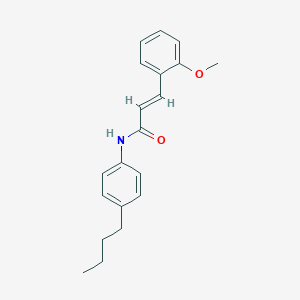![molecular formula C27H22ClNO5 B254821 (4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B254821.png)
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione, commonly known as Compound X, is a chemical compound that has recently gained attention in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further investigation.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. For example, Compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, Compound X reduces inflammation and pain. Compound X has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to disease progression. Compound X has also been shown to increase the activity of antioxidant enzymes, which help to neutralize ROS and protect cells from oxidative damage. Additionally, Compound X has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of disease progression and potential therapeutic targets. However, one limitation of using Compound X is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on Compound X. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of Compound X for cancer treatment, as well as its potential side effects and toxicity. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration of Compound X for neuroprotection, as well as its potential interactions with other drugs used to treat these diseases. Finally, there is potential for the development of new compounds based on the structure of Compound X, which may have improved potency and specificity for their target enzymes and signaling pathways.
Synthesis Methods
Compound X can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form 4-chloro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This intermediate is then reacted with 2-phenylethylamine and 5,5-dimethyl-1,3-cyclohexanedione to form Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. One study found that Compound X inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that Compound X had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, Compound X has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
|---|---|
Molecular Formula |
C27H22ClNO5 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22ClNO5/c28-20-9-6-18(7-10-20)24-23(25(30)19-8-11-21-22(16-19)34-15-14-33-21)26(31)27(32)29(24)13-12-17-4-2-1-3-5-17/h1-11,16,24,30H,12-15H2/b25-23+ |
InChI Key |
WZCFADFLHRZCFW-WJTDDFOZSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)/O |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)


![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)